t-Boc-N-amido-PEG9-Amine

Descripción general

Descripción

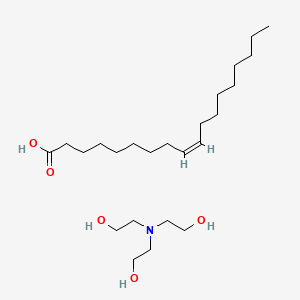

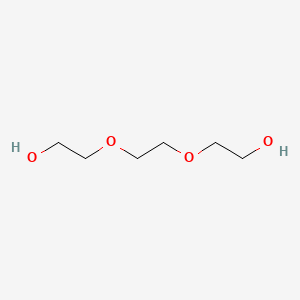

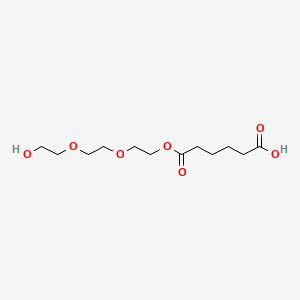

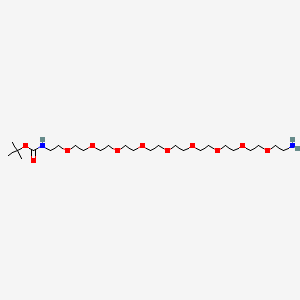

T-Boc-N-amido-PEG9-Amine is a PEG derivative containing an amino group and a Boc-protected amino group . It is a monodisperse PEG reagent . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

T-Boc-N-amido-PEG9-Amine is used in the synthesis of antibody-drug conjugates (ADCs) . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG9-Amine is C25H52N2O11 . The molecular weight is 556.69 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis

The amino group in t-Boc-N-amido-PEG9-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG9-Amine has a boiling point of 609.8±55.0°C at 760 mmHg . Its density is 1.082±0.1 g/cm3 . It is soluble in DCM, DMF, DMSO, and water . It appears as a pale yellow or colorless oily liquid .Aplicaciones Científicas De Investigación

Nanoparticle Functionalization : A study by Latham and Williams (2006) describes the synthesis of a trifluoroethylester-PEG-thiol ligand for creating water-soluble, chemically functional nanoparticles. The ligand allows attachment of primary-amine-containing molecules like t-Boc-N-amido-PEG9-Amine through amide bond formation, enabling the functionalization of Au and FePt nanoparticles for various applications, including biotin and fluorescamine attachment (Latham & Williams, 2006).

Synthesis of Amphiphilic Conetwork Gels : Nutan et al. (2017) report on the synthesis of multi-responsive amphiphilic conetwork (APCN) gels and hydrogels of biodegradable polymers. These materials, which can include t-Boc-N-amido-PEG9-Amine, show controlled composition, degradation, and release behavior, making them suitable for controlled release and tissue engineering applications (Nutan et al., 2017).

Catalytic Amide Formation : A review by Lundberg et al. (2014) covers methods for the catalytic formation of amides from carboxylic acids and amines, a process relevant to the synthesis of compounds like t-Boc-N-amido-PEG9-Amine. This process is crucial for producing synthetic amides used in various biological and synthetic structures (Lundberg et al., 2014).

N-Acyl-tert-Butyl-Carbamates in Cross-Coupling Reactions : Szostak et al. (2016) discuss the use of N-acyl-tert-butyl-carbamates in enabling the development of amide bond N-C cross-coupling reactions. This study highlights the intrinsic twist in these molecules around the N-C(O) axis, relevant to the structural understanding of compounds like t-Boc-N-amido-PEG9-Amine (Szostak et al., 2016).

Calcium Initiators for Lactide Polymerization : Chisholm et al. (2004) explore the use of monomeric amide or aryloxide complexes in the ring-opening polymerizations of lactide. Their findings can inform the synthesis and polymerization behavior of amide-containing compounds like t-Boc-N-amido-PEG9-Amine (Chisholm et al., 2004).

PEG Silane Immobilization for Biomedical Applications : A study by Kohler et al. (2004) focuses on the synthesis and application of a trifluoroethylester-terminal poly(ethylene glycol) silane, similar in functionalization to t-Boc-N-amido-PEG9-Amine. This work is relevant to the development of nanoparticles for MRI and controlled drug delivery (Kohler et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTGVFBQUXJWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405128 | |

| Record name | Boc-PEG-amine (n=9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-amido-PEG9-Amine | |

CAS RN |

890091-43-7 | |

| Record name | Boc-PEG-amine (n=9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)